molecular formula C7H10ClN3O3 B1144051 3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride CAS No. 1313739-01-3

3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride

Cat. No.: B1144051
CAS No.: 1313739-01-3
M. Wt: 219.625
InChI Key: NSCTUHXCVFWVEE-UHFFFAOYSA-N
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Description

3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H9N3O3 and a molecular weight of 183.17 g/mol. This compound is a derivative of pyrazolo[3,4-c]pyridine and is known for its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the cyclization of a hydrazine derivative with a β-keto ester or β-diketone in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of reactors and controlled reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.

Biology: In biological research, the compound has shown potential as an inhibitor of certain enzymes and receptors. It has been studied for its effects on cellular processes and its ability to modulate biological pathways.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, and anticancer agent. It has shown promise in preclinical studies for the treatment of various diseases.

Industry: In the chemical industry, the compound is used in the development of new materials and chemicals. Its unique structure makes it valuable for the synthesis of novel compounds with diverse applications.

Mechanism of Action

The mechanism by which 3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

  • Indole derivatives

Uniqueness: 3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride is unique due to its specific structural features, including the presence of the hydroxyl group and the carboxylic acid moiety. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-oxo-1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridine-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3.ClH/c11-6-3-1-4(7(12)13)8-2-5(3)9-10-6;/h4,8H,1-2H2,(H,12,13)(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCTUHXCVFWVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C(=O)NN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735077
Record name 3-Oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313739-01-3
Record name 2H-Pyrazolo[3,4-c]pyridine-5-carboxylic acid, 4,5,6,7-tetrahydro-3-hydroxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313739-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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